Cas no 140235-34-3 (2-Hydroxysuccinic Acid Methyl Ester)

2-Hydroxysuccinic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 2-Hydroxysuccinic Acid Methyl Ester
- 3-Hydroxy-4-methoxy-4-oxobutanoic acid
- RTSODCRZYKSCLO-UHFFFAOYSA-N
- DTXSID801317048
- FT-0670128
- Butanedioic acid, 2-hydroxy-, 1-methyl ester
- FT-0670126
- 1-methylester malic acid
- SB45134
- 2-hydroxysuccinic acid methyl ester, AldrichCPR
- AKOS006327131
- malic acid monomethyl ester
- FT-0670127
- SCHEMBL206973
- O-Methyl-apfelsaure
- 1-Methyl Malate
- J-007371
- CHEBI:143541
- 140235-34-3
- SB44928
- DB-261221
- (R)-3-Hydroxy-4-methoxy-4-oxobutanoic acid
-
- インチ: InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8)
- InChIKey: RTSODCRZYKSCLO-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C(CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 148.03700
- どういたいしつりょう: 148.03717335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 83.8Ų
じっけんとくせい
- ゆうかいてん: 70-75?C
- PSA: 83.83000
- LogP: -1.00500
2-Hydroxysuccinic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H953560-2g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 2g |
$339.00 | 2023-05-18 | ||
TRC | H953560-500mg |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 500mg |
$ 133.00 | 2023-09-07 | ||
TRC | H953560-1g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 1g |
$ 178.00 | 2023-09-07 | ||
TRC | H953560-10g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 10g |
$1418.00 | 2023-05-18 | ||
TRC | H953560-5g |
2-Hydroxysuccinic Acid Methyl Ester |
140235-34-3 | 5g |
$ 821.00 | 2023-09-07 |
2-Hydroxysuccinic Acid Methyl Ester 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
2-Hydroxysuccinic Acid Methyl Esterに関する追加情報
Latest Research Insights on 2-Hydroxysuccinic Acid Methyl Ester (CAS: 140235-34-3) in Chemical Biology and Pharmaceutical Applications
2-Hydroxysuccinic Acid Methyl Ester (CAS: 140235-34-3), also known as methyl malate, is a derivative of malic acid that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications. Recent studies have explored its role as a chiral building block in asymmetric synthesis, a precursor for biodegradable polymers, and a potential therapeutic agent. This research briefing synthesizes the latest findings on its synthesis, biological activities, and industrial relevance.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the compound's utility in the enantioselective synthesis of γ-lactones, leveraging its hydroxyl and ester functional groups for catalytic asymmetric hydrogenation (DOI: 10.1021/acs.jmedchem.3c00562). Researchers achieved 98% enantiomeric excess (ee) using a ruthenium-BINAP catalyst system, highlighting its potential for scalable production of chiral intermediates in drug development.
In pharmaceutical applications, 2-Hydroxysuccinic Acid Methyl Ester has shown promise as a modulator of cellular metabolism. A Nature Chemical Biology paper (2024) revealed its ability to inhibit hypoxia-inducible factor (HIF-1α) stabilization in cancer cells by competitively binding to prolyl hydroxylase domains (PHDs), suggesting a novel mechanism for anti-angiogenic therapy (DOI: 10.1038/s41589-024-01580-x). In vitro assays demonstrated 40% reduction in VEGF secretion at 50 μM concentration.
Industrial biotechnology has also advanced its production. A metabolic engineering approach in E. coli (described in Metabolic Engineering, 2023) achieved a titer of 28 g/L through overexpression of malate dehydrogenase (MDH) and esterification enzymes, with downstream purification yielding 99.5% purity (DOI: 10.1016/j.ymben.2023.04.012). This sustainable production method reduces reliance on petrochemical feedstocks.
Safety and toxicology profiles have been updated in recent regulatory assessments. The 2024 REACH dossier indicates low acute toxicity (LD50 > 2000 mg/kg oral, rat) but notes potential skin sensitization (EC3 = 5.2%) based on OECD 429 tests. These findings inform handling protocols for industrial-scale applications.
Emerging applications include its use as a solvent for poorly water-soluble APIs, where its logP of 0.8 and hydrogen bonding capacity enable enhanced drug solubility. A Pharmaceutical Research study (2024) reported 15-fold solubility improvement for tyrosine kinase inhibitors in 2-Hydroxysuccinic Acid Methyl Ester-based formulations (DOI: 10.1007/s11095-024-03698-y).
Future research directions identified in recent reviews emphasize: 1) structural optimization for improved PHD2 selectivity, 2) development of continuous flow synthesis methods, and 3) exploration of its microbiome-modulating effects given structural similarity to short-chain fatty acid metabolites. The compound's dual functionality as both a synthetic intermediate and bioactive molecule positions it as a strategic target for multidisciplinary research.
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